molecular formula C20H18BrNO3 B2847870 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-92-9

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2847870
CAS No.: 877810-92-9
M. Wt: 400.272
InChI Key: JARHFAHYPRLIQN-UHFFFAOYSA-N
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Description

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a bromobenzoyl group and a chroman-piperidin scaffold makes this compound particularly interesting for various scientific applications.

Scientific Research Applications

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Preparation Methods

The synthesis of 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps. One common method includes the condensation of 4-bromobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.

Comparison with Similar Compounds

Similar compounds include other spirocyclic structures such as spiro[benzofuran-2,4’-piperidin]-3-one and spiro[cyclopropane-1,1’-indoles]. Compared to these, 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity .

Conclusion

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.

Properties

IUPAC Name

1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHFAHYPRLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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